5-hydroxy-3-methyl-2-Piperidinone

Description

Systematic Nomenclature and Structural Features in Research Context

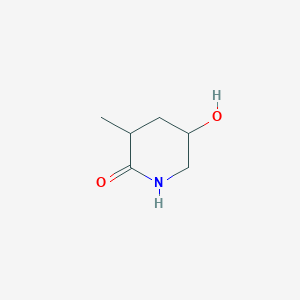

The systematic name for the compound is 5-hydroxy-3-methylpiperidin-2-one . This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic compounds. The structure consists of a six-membered piperidine (B6355638) ring containing a nitrogen atom and a carbonyl group at the 2-position, which classifies it as a lactam, specifically a δ-valerolactam. wikipedia.orgnist.gov The ring is further substituted with a hydroxyl (-OH) group at the 5-position and a methyl (-CH3) group at the 3-position.

The presence of two stereocenters, at carbon 3 and carbon 5, means that 5-hydroxy-3-methyl-2-piperidinone can exist as four possible stereoisomers. The specific spatial arrangement of the hydroxyl and methyl groups is crucial as it will dictate the molecule's three-dimensional shape and, consequently, its binding affinity and selectivity for biological targets. The hydrogen-bonding capability of the hydroxyl group and the lactam N-H, coupled with the hydrophobic nature of the methyl group, provides a rich pharmacophore for potential drug-receptor interactions.

While specific crystallographic or detailed spectroscopic data for this compound is not widely available in published literature, the general structural features of the 2-piperidinone ring are well-established. wikipedia.org

Relevance of the 2-Piperidinone Scaffold in Natural Products and Bioactive Compounds

The 2-piperidinone scaffold is a recurring motif in a variety of natural products and synthetic compounds that exhibit significant biological activities. nih.gov Its presence is a key factor in the pharmacological profiles of many molecules. For instance, the piperidine ring system is a fundamental component of numerous alkaloids. encyclopedia.pub

Derivatives of 2-piperidinone have been shown to possess a broad spectrum of therapeutic properties, including:

Anticancer activity: Certain piperidone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Anti-inflammatory properties: The 2-piperidinone scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.

Neuroprotective effects: Researchers have designed and synthesized 2-piperidone (B129406) derivatives that show potential in the treatment of neurodegenerative diseases like Alzheimer's disease by inhibiting β-amyloid aggregation. nih.gov

Antimicrobial activity: Some N-substituted 2-piperidinone derivatives have been found to exhibit antimicrobial properties. researchgate.net

The prevalence of the 2-piperidinone core in biologically active molecules underscores its importance as a "privileged scaffold" in medicinal chemistry, suggesting that derivatives such as this compound are promising candidates for biological screening and drug development. encyclopedia.pubnih.gov

Overview of Research Trajectories for this compound Derivatives

While direct research on this compound is limited, the broader research on 2-piperidinone derivatives provides a clear trajectory for future investigations. The synthetic accessibility of the piperidinone ring allows for the creation of diverse chemical libraries. nih.govnih.gov

Future research on derivatives of this compound would likely focus on several key areas:

Stereoselective Synthesis: Developing synthetic routes to access each of the four possible stereoisomers of this compound would be a critical first step. This would allow for a thorough investigation of the structure-activity relationship (SAR) and the identification of the most active stereoisomer.

Functional Group Modification: The hydroxyl and methyl groups, as well as the nitrogen atom of the lactam, serve as handles for further chemical modifications. Esterification or etherification of the hydroxyl group, for example, could modulate the compound's polarity and pharmacokinetic properties. The nitrogen atom can be substituted with a variety of functional groups to explore different biological targets.

Biological Screening: Derivatives would be screened against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of other 2-piperidinone compounds, initial screens would likely target cancer cell lines, inflammatory markers, and neurological disease models. nih.govnih.gov

The exploration of this compound and its derivatives holds promise for the discovery of novel bioactive compounds with potential applications in various fields of medicine.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(8)3-7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYZKBJYWKNLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 3 Methyl 2 Piperidinone

Established Synthetic Routes to the 2-Piperidinone Core

The construction of the 2-piperidinone scaffold can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods include condensation reactions, multi-component approaches, ring-closing strategies, and catalytic syntheses.

Condensation Reactions and Multi-Component Approaches

Condensation reactions and multi-component reactions (MCRs) offer a powerful and efficient means to construct complex molecular architectures from simple starting materials in a single step. researchgate.netnih.gov These reactions are characterized by the formation of multiple bonds in one pot, often leading to high atom economy and reduced waste. rug.nl

One notable example is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. wikipedia.org This reaction is a classic multi-component approach to piperidone synthesis. Another versatile method involves the four-component reaction of an aldehyde, an amine equivalent, an acyl chloride, and a dienophile to produce highly substituted piperidones. thieme-connect.com This approach allows for significant structural diversity in the final products.

MCRs have been developed that proceed through a sequence of reactions, such as Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent cyclization, to afford polysubstituted 2-piperidinones. researchgate.net These reactions can be highly diastereoselective, yielding products with multiple stereocenters. The use of ammonium (B1175870) acetate (B1210297) or aqueous ammonia (B1221849) as the nitrogen source is common in these syntheses. researchgate.net

| Reaction Type | Starting Materials | Key Features | Reference |

| Petrenko-Kritschenko Synthesis | Alkyl-1,3-acetonedicarboxylate, Aldehyde, Amine | Classic multi-component reaction | wikipedia.org |

| Four-Component Reaction | Aldehyde, Amine equivalent, Acyl chloride, Dienophile | One-pot synthesis of polysubstituted piperidones | thieme-connect.com |

| Domino Reaction | Aromatic aldehydes, C-H acids, Esters, Ammonium acetate | Multi-step one-pot reaction with high stereoselectivity | researchgate.net |

Ring-Closing Strategies for Piperidinone Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including 2-piperidinones. researchgate.netwikipedia.orgnih.gov This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically a ruthenium-based complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from five to over thirty members. wikipedia.org

The synthesis of 2-piperidinones via RCM typically starts with the preparation of a suitable acyclic precursor containing two terminal alkene functionalities. The choice of catalyst, such as Grubbs' first or second-generation catalysts, can influence the efficiency and stereoselectivity of the ring closure. organic-chemistry.org

Another important ring-closing strategy is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. researchgate.net This method is widely used for the synthesis of 4-piperidones, which can then be further functionalized. Careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

| Ring-Closing Method | Catalyst/Reagent | Key Features | Reference |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Forms cyclic alkenes, high functional group tolerance | researchgate.netwikipedia.orgorganic-chemistry.org |

| Dieckmann Condensation | Base (e.g., sodium ethoxide) | Intramolecular cyclization of diesters to form β-keto esters | researchgate.net |

Catalytic Approaches in 2-Piperidinone Synthesis

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of 2-piperidinone synthesis, various catalytic systems have been developed.

Iron-catalyzed hydrogen atom transfer (HAT) reactions have been utilized for the synthesis of polyfunctionalized 2-piperidinones. thieme-connect.com This method allows for the functionalization of various positions on the piperidine (B6355638) ring. Rhodium and ruthenium complexes have been employed to catalyze the dehydrogenation of 5-amino-1-pentanol (B144490) to form δ-valerolactam, the parent compound of the 2-piperidinone family. wikipedia.org

Organophotocatalysis has also emerged as a powerful strategy for the one-step synthesis of diverse 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov This approach offers mild reaction conditions and high chemoselectivity. Furthermore, palladium catalysis has been successfully applied in the deconstructive aminolysis of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

| Iron (Fe(acac)3) | Hydrogen Atom Transfer (HAT) | Synthesis of polyfunctionalized piperidones | thieme-connect.com |

| Rhodium/Ruthenium complexes | Dehydrogenation of amino alcohols | Forms the parent 2-piperidinone | wikipedia.org |

| Organophotocatalyst | [1+2+3] Cycloaddition | One-step synthesis from simple precursors | nih.gov |

| Palladium | Deconstructive Aminolysis | Synthesis of 3-hydroxy-2-piperidinone derivatives | nih.gov |

Stereoselective Synthesis and Diastereocontrol in 5-Hydroxy-3-methyl-2-Piperidinone Derivatives

The stereoselective synthesis of substituted 2-piperidinones is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. Achieving control over the relative and absolute configuration of multiple stereocenters, such as those in this compound, presents a significant synthetic challenge.

Multi-component reactions have been shown to proceed with high diastereoselectivity, allowing for the formation of piperidinones with three stereogenic centers in a controlled manner. researchgate.net The stereochemical outcome of these reactions can often be influenced by the nature of the starting materials and the reaction conditions.

Catalytic methods also offer excellent opportunities for stereocontrol. For instance, palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones yields 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn

Derivatization and Functionalization Strategies

The derivatization and functionalization of the 2-piperidinone core are essential for exploring the structure-activity relationships of these compounds and for the synthesis of more complex target molecules.

Hydroxylation and Oxidation/Reduction Reactions

The introduction of a hydroxyl group at the C5 position of the 2-piperidinone ring is a key transformation for accessing this compound. One approach to achieve this is through a formal α-hydroxylation of a lactam, which can be accomplished via the catalytic deconstructive aminolysis of a bridged δ-lactam-γ-lactone, followed by further transformations. nih.gov

Oxidation and reduction reactions are fundamental tools for modifying the 2-piperidinone scaffold. For example, the oxidation of piperidines can lead to the formation of 2-piperidinones. nih.gov Conversely, the reduction of the lactam carbonyl group can provide access to the corresponding piperidine derivatives. The choice of oxidizing or reducing agent is critical to ensure selectivity and avoid unwanted side reactions.

N-Substitution and Heteroatom Incorporation

The nitrogen atom of the piperidinone ring is a common site for substitution, enabling the synthesis of a diverse range of N-substituted analogs. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

One straightforward approach to N-substitution involves the reaction of the parent piperidinone with various alkylating or acylating agents. For instance, N-phenethyl-4-piperidone can be prepared through a simple SN2 substitution by reacting 4-piperidinone with phenethyl bromide in the presence of a phase transfer catalyst. jocpr.com A green chemistry approach has also been developed for the synthesis of N-substituted piperidones, offering significant advantages over classical methods like the Dieckman approach. researchgate.net This methodology has been applied to the synthesis of key intermediates for potential therapeutic agents. researchgate.net

Furthermore, the incorporation of heteroatoms into the substituent at the nitrogen position expands the chemical diversity of these compounds. For example, thiosemicarbazide (B42300) derivatives containing piperidine fragments have been synthesized. ajchem-a.com Another notable transformation is the preparation of polysubstituted N-hydroxypiperidines through the intramolecular reductive cyclization of a monoxime of a 1,5-dicarbonyl compound. ajchem-a.com

A significant development in this area is the use of click chemistry to introduce complex moieties. A series of conjugates of 3,5-bis(benzylidene)-1-(prop-2-yn)piperidin-4-ones with 4-alkyl-3-azidomethyl-2-ethoxy-2,5-dihydro-5H-1,2-oxaphosphol 2-oxides were synthesized using this methodology. nih.gov This highlights the versatility of N-substitution for creating hybrid molecules with potentially novel properties. nih.gov

The table below summarizes some examples of N-substituted this compound derivatives and the synthetic methods employed.

| Derivative Name | Substituent at Nitrogen | Synthetic Method | Reference |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | (1R)-2-hydroxy-1-phenylethyl | Asymmetric synthesis from D-phenylglycinol and delta-valerolactone | researchgate.net |

| 1-(2-pyridinylmethyl)-piperidin-4-one | 2-pyridinylmethyl | Green chemistry approach | researchgate.net |

| N-hydroxypiperidine analogs | Hydroxyl group | Intramolecular reductive cyclization | ajchem-a.com |

| 3,5-bis(benzylidene)-1-(prop-2-yn)piperidin-4-one conjugates | Propargyl group for click chemistry | "Click" chemistry | nih.gov |

Introduction of Exocyclic Moieties (e.g., Arylidene, Carboxamide)

The introduction of exocyclic moieties, such as arylidene and carboxamide groups, onto the piperidinone ring is a key strategy for creating structural diversity and exploring the structure-activity relationships of these compounds.

Arylidene Derivatives:

The synthesis of 3,5-bis(arylidene)-4-piperidone derivatives is a well-established transformation. nih.gov These compounds are typically prepared through a Claisen-Schmidt condensation reaction between a 4-piperidone (B1582916) and an appropriate aromatic aldehyde. This reaction allows for the introduction of a wide variety of substituted aryl groups at the 3 and 5 positions of the piperidinone ring.

Carboxamide Derivatives:

A modular and stereocontrolled strategy has been developed for the synthesis of 3-hydroxy-2-piperidinone carboxamides. nih.gov This method involves the catalytic and site-selective deconstructive aminolysis of bridged valerolactam-butyrolactones with primary and secondary amines. nih.gov This palladium-catalyzed reaction proceeds with high efficiency and stereoretention, allowing for the synthesis of a diverse range of highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov The reaction is notable for its ability to formally achieve α-hydroxylation of otherwise inert lactams in a modular fashion. nih.gov

The table below provides examples of exocyclic moieties introduced onto the this compound scaffold.

| Moiety | Position of Introduction | Synthetic Method | Key Features | Reference |

| Arylidene | 3 and 5 | Claisen-Schmidt condensation | Introduction of various substituted aryl groups | nih.gov |

| Carboxamide | 3 | Catalytic deconstructive aminolysis of bridged lactams | Stereocontrolled, high-yielding, modular | nih.gov |

These synthetic transformations underscore the versatility of the this compound core, providing access to a wide array of derivatives with tailored properties for various scientific investigations.

Mechanistic Investigations of Biological Activities Preclinical and Molecular Level

Interactions with Molecular Targets and Signaling Pathways

Receptor Binding and Enzyme Inhibition Mechanisms

Information regarding the specific receptor binding profiles and enzyme inhibition mechanisms of 5-hydroxy-3-methyl-2-Piperidinone is not documented in the available scientific literature. While research exists on various piperidinone derivatives, these findings cannot be directly extrapolated to this compound due to the unique structure of each compound determining its biological activity.

Modulation of Cellular Processes (e.g., Apoptosis, Proliferation)

There are no available studies detailing the effects of this compound on cellular processes such as apoptosis or proliferation.

Preclinical Studies on Antineoplastic Activities

In Vitro Cytotoxicity Assays and Cell Line Specificity

No data from in vitro cytotoxicity assays for this compound against any cancer cell lines have been published. Consequently, information on its potential cell line specificity is also unavailable.

Exploration of Cell Cycle Perturbations and Mitochondrial Effects

There is no research available on the effects of this compound on the cell cycle or its potential to induce mitochondrial-mediated effects in cancer cells.

Evaluation of Other Biological Effects

No other biological activities for this compound have been reported in the scientific literature.

Antimicrobial and Antiviral Activity Investigations

The therapeutic potential of the piperidinone scaffold, a core component of this compound, has been the subject of numerous preclinical investigations exploring its antimicrobial and antiviral properties. Research has demonstrated that various derivatives of piperidin-4-one exhibit a range of biological activities, including antiviral, bactericidal, and fungicidal effects biomedpharmajournal.org. These studies form a foundational basis for understanding the potential mechanisms by which this class of compounds may combat infectious agents.

Antiviral research has often focused on prevalent and clinically significant viruses. In studies involving the influenza A/H1N1 virus, certain N-substituted piperidine (B6355638) derivatives demonstrated a notable ability to suppress viral replication nih.gov. Further investigations into isatin derivatives incorporating a piperidine ring showed significant antiviral activity against the influenza H1N1 virus, with some compounds exhibiting high efficacy nih.gov. The mechanism of action for related heterocyclic compounds has been suggested to involve the inhibition of key viral proteins, such as hemagglutinin and neuraminidase, which are crucial for viral entry and release from host cells mdpi.com. Some compounds may also exert a virucidal effect, directly impacting the integrity of extracellular virions mdpi.com.

In the realm of antibacterial research, piperidinone derivatives have been synthesized and evaluated against a spectrum of pathogenic bacteria. Studies on N-methyl 4-piperidone-derived monoketone curcuminoids revealed moderate activity against several strains of cariogenic bacteria, including Streptococcus mutans, S. mitis, and S. sanguinis mdpi.com. The structural features of these derivatives, such as the presence and position of substituents on the aromatic rings, were found to be influential in their antibacterial efficacy mdpi.com. Similarly, novel series of piperidine-substituted oxazolidinones have shown potency against clinically isolated resistant strains of Gram-positive bacteria nih.gov. The proposed mechanism for some related lactam-containing compounds involves interaction with the bacterial membrane, leading to its dissolution and subsequent cell death researchgate.net. Antifungal investigations have also been undertaken, with certain 3,5-diarylidene-4-piperidone derivatives showing promising activity against species like Aspergillus niger and Aspergillus fumigatus researchgate.net.

Table 1: Summary of Investigated Antimicrobial Activities of Piperidinone Derivatives

| Compound Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Bacteria, Fungi, Viruses | General bactericidal, fungicidal, and antiviral activities reported. | biomedpharmajournal.org |

| N-substituted piperidines | Influenza A/H1N1 virus | Suppression of viral replication. | nih.gov |

| Piperidine-substituted oxazolidinones | Gram-positive bacteria (Staphylococcus pneumonia, Staphylococcus agalactiae) | Potent antibacterial activity against resistant strains. | nih.gov |

| N-methyl 4-piperidone-derived monoketone curcuminoids | Cariogenic bacteria (Streptococcus mutans, S. mitis, S. sanguinis) | Moderate antibacterial activity. | mdpi.com |

Anti-inflammatory Mechanisms and Enzyme Modulation

Preclinical studies have explored the anti-inflammatory potential of piperidinone-containing molecules, focusing on their ability to modulate key pathways and enzymes involved in the inflammatory response. Derivatives of 2-piperidone (B129406) have been identified as having anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells nih.gov. The mechanism underlying this activity involves the effective suppression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govscispace.com. By reducing the levels of these signaling molecules, these compounds can mitigate the inflammatory cascade that contributes to neurotoxicity nih.gov.

Enzyme modulation is another critical mechanism investigated in the context of the anti-inflammatory effects of piperidinone derivatives. The arachidonic acid pathway, which is central to inflammation, involves key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) nih.gov. Certain diarylidene-N-methyl-4-piperidone analogues have been shown to inhibit these enzymes, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes nih.govresearchgate.net. This dual inhibition of COX and LOX presents a promising strategy for developing anti-inflammatory agents researchgate.net.

Furthermore, molecular modeling and in vitro assays have pointed towards other potential enzymatic and protein targets. For instance, some 2-piperidone derivatives were found to bind to myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor signaling pathway that leads to the activation of the pro-inflammatory transcription factor NF-κB nih.gov. By interfering with MyD88 homodimerization, these compounds can disrupt the downstream signaling that results in inflammation nih.gov. Additionally, studies on related nitrogen-containing heterocyclic compounds have demonstrated inhibitory activity against TNF-α and IL-6, further supporting the role of this chemical scaffold in modulating inflammatory cytokine pathways scispace.comresearchgate.net.

Table 2: Investigated Anti-inflammatory Mechanisms and Molecular Targets of Piperidinone Derivatives

| Mechanism | Specific Target/Mediator | Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Cytokine Suppression | TNF-α, IL-1β, IL-6 | 2-Piperidone derivatives | Reduced production in LPS-stimulated microglial cells. | nih.gov |

| Enzyme Modulation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Diarylidene-N-methyl-4-piperidones | Inhibition of enzyme activity, reducing inflammatory mediators. | nih.govresearchgate.net |

| Inflammatory Pathway Inhibition | Myeloid differentiation factor 88 (MyD88) | 2-Piperidone derivatives | Interference with protein homodimerization, disrupting signaling. | nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant properties of the piperidinone core structure have been evaluated through various preclinical models, with a focus on understanding its radical scavenging mechanisms. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron itmedicalteam.plmdpi.com. In studies utilizing this assay, piperidone compounds have demonstrated excellent radical scavenging activity itmedicalteam.pl. The mechanism is believed to involve an electron-donating action, where the unshared pair of electrons on the carbonyl oxygen atom is donated to the DPPH radical, leading to its neutralization itmedicalteam.pl. This process results in a visually noticeable discoloration of the DPPH solution from purple to yellow itmedicalteam.plmdpi.com.

The structure of the piperidinone molecule plays a crucial role in its antioxidant capacity. Research has shown that the piperidone form exhibits stronger scavenging activity compared to its corresponding isomeric alcohols, where the carbonyl group is reduced to a hydroxyl group researchgate.netitmedicalteam.pl. This suggests the carbonyl group is integral to the primary antioxidant mechanism of this compound class. Furthermore, the presence of electron-donating substituents on the piperidine ring has been noted to significantly enhance free radical scavenging activity in various assays, including those for DPPH, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide, and hydroxyl radicals scispace.comresearchgate.net.

Beyond the DPPH assay, the antioxidant potential of related piperidinone derivatives has been explored through a battery of other tests. These include the ABTS radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and assays to measure the scavenging of specific reactive oxygen species like nitric oxide, superoxide anions, and hydrogen peroxide researchgate.netphcogres.com. The ability of these compounds to donate a hydrogen atom is considered a key factor in their effect on DPPH radicals itmedicalteam.pl. These comprehensive investigations indicate that piperidinone-based molecules can act as primary antioxidants, capable of inhibiting or scavenging free radicals through direct interaction.

Table 3: Antioxidant Activity of Piperidinone Derivatives in Various Assays

| Assay | Radical/Species | Mechanism Investigated | Finding | Reference |

|---|---|---|---|---|

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Electron/Hydrogen donation | Piperidone exhibits strong radical scavenging activity via an electron-donating mechanism. | itmedicalteam.pl |

| ABTS Assay | ABTS radical cation | Electron/Hydrogen donation | Derivatives with electron-donating groups show significant scavenging activity. | scispace.comresearchgate.net |

| Superoxide Radical Scavenging | Superoxide anion (O₂•−) | Direct scavenging | Certain derivatives demonstrate potent superoxide radical scavenging effects. | phcogres.com |

Neurological Target Exploration through Molecular Docking

Molecular docking has been employed as a powerful computational tool to explore the potential of piperidinone derivatives to interact with key protein targets implicated in neurological disorders, particularly Alzheimer's disease. These in silico studies help predict the binding affinity and orientation of a ligand (the piperidinone compound) within the active site of a target protein, providing insights into potential inhibitory effects researchgate.net. This approach allows for the rational design and prioritization of compounds for further experimental testing.

One area of focus has been the inhibition of enzymes and receptors that play a role in the pathology of Alzheimer's disease. Docking studies have been performed on piperidinone derivatives against several such targets, including human acetylcholinesterase (hAChE), the dopamine D2 receptor (DRD2), and dihydrofolate reductase (DHFR) researchgate.net. The inhibition of AChE, which breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's. The results from these computational studies suggest that the piperidinone scaffold can fit within the binding sites of these proteins, indicating a potential inhibitory effect against targets relevant to Alzheimer's disease researchgate.net.

In addition to neurotransmitter-related enzymes, neuroinflammation is another critical aspect of neurodegenerative diseases. Molecular docking has been used to investigate the interaction of 2-piperidone derivatives with myeloid differentiation factor 88 (MyD88), an adaptor protein crucial for inflammatory signaling pathways nih.gov. The modeling demonstrated that these compounds could bind effectively to the active site of MyD88, suggesting a mechanism for the observed anti-inflammatory and neuroprotective properties by interfering with its function nih.gov. These computational findings highlight the potential of the piperidinone core structure as a versatile scaffold for designing multi-target agents for complex neurological diseases.

Table 4: Neurological Targets Investigated for Piperidinone Derivatives via Molecular Docking

| Protein Target | Associated Disease/Process | Purpose of Docking Study | Key Finding | Reference |

|---|---|---|---|---|

| human Acetylcholinesterase (hAChE) | Alzheimer's Disease | To predict inhibitory potential against a key enzyme in neurotransmission. | The compound shows potential as an inhibitor. | researchgate.net |

| Dopamine D2 Receptor (DRD2) | Neurological Function | To explore interactions with a key neurotransmitter receptor. | The compound demonstrates potential binding and inhibitory effects. | researchgate.net |

| Myeloid differentiation factor 88 (MyD88) | Neuroinflammation | To investigate binding to a key protein in inflammatory signaling. | The compound showed good binding to the active site, suggesting interference with dimerization. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Positions and Electronic Properties on Biological Efficacy

The biological efficacy of piperidinone derivatives is significantly influenced by the position and electronic properties of substituents on the piperidine (B6355638) ring and any associated aryl groups. Research on various piperidone analogs consistently demonstrates that the nature and location of these substituents can dramatically alter the compound's activity.

For instance, in studies of 3,5-bis(arylidene)-4-piperidones, the presence of electron-withdrawing groups on the arylidene rings has been shown to be beneficial for antiproliferative potency. researchgate.net This suggests that modulating the electronic environment of the molecule can enhance its interaction with biological targets. The position of these substituents is also crucial. For example, in monosubstituted derivatives of nitrogen heterocycles, a nitro group (an electron-withdrawing group) is more effective in the 5-position than the 6-position. Conversely, an electron-donating amino group shows the opposite effect. researchgate.net

The HOMO/LUMO states and the bulkiness of substituents have been identified as major factors influencing the reaction rates during the synthesis of piperidine derivatives, which in turn affects the types of analogs that can be readily produced and tested. nih.gov Furthermore, in certain series of piperidinone derivatives, sterically bulky substituents at specific positions, such as C6, can enhance reactivity and influence the formation of the final product. nih.gov

A quantitative understanding of these effects can be achieved through computational studies. The charge of the substituent active region (cSAR) and the energy of interaction (Erel) between the substituent and the heterocyclic system are key parameters used to evaluate the electronic properties and their impact on molecular stability and reactivity. researchgate.net These studies confirm that the electronegativity of the heteroatom within the ring profoundly affects the electron-accepting and electron-donating properties of the substituents. researchgate.net

The following table summarizes the observed influence of substituent properties on the biological activity of piperidinone derivatives based on a compilation of research findings.

| Substituent Property | Position | Observed Effect on Biological Efficacy |

| Electron-withdrawing | Arylidene aryl rings | Increased antiproliferative potency researchgate.net |

| Electron-withdrawing (e.g., Nitro group) | 5-position of heterocycle | More electron-withdrawing than at 6-position researchgate.net |

| Electron-donating (e.g., Amino group) | 6-position of heterocycle | More electron-donating than at 5-position researchgate.net |

| Sterically bulky | C6 position | Can enhance reactivity and influence product formation nih.gov |

Impact of N-Substitution and Ring System Modifications on Activity Profiles

Modifications to the nitrogen atom of the piperidine ring (N-substitution) and alterations to the ring system itself play a pivotal role in defining the activity profiles of piperidinone-based compounds. These changes can significantly affect a molecule's potency, selectivity, and pharmacokinetic properties.

N-Substitution: The introduction of various substituents at the nitrogen atom of the piperidone core is a common strategy to modulate biological activity. For example, in a series of 3,5-bis(arylidene)-4-piperidones, the nature of the N-substituent was found to have a great impact on the bioactivity. researchgate.net Specifically, the attachment of an N-aroyl group to 3,5-bis(arylidene)-4-piperidones resulted in enhanced cytotoxic potencies. nih.gov Similarly, in another study, N-methyl-4-piperidone derivatives with diarylidene and diheteroarylidene substitutions were investigated for their antioxidant and anti-inflammatory properties. nih.gov The N-methyl group is a key feature of these analogs, and its presence is integral to their biological evaluation.

Furthermore, research on σ1 receptor ligands with a piperidine scaffold revealed that N-substitution allows for the modulation of σ1 affinity and selectivity. nih.gov For instance, the introduction of an N-methyl moiety in certain piperidine derivatives partially compensated for unfavorable interactions within the receptor's binding pocket. nih.gov

Ring System Modifications: Alterations to the core piperidine ring structure also lead to significant changes in activity. The piperidine ring itself is a crucial scaffold, and its introduction into molecules is often optimal for achieving desired pharmacological properties compared to other substituents. nih.gov Modifications can include the formation of spiro- or condensed piperidine systems. For example, spirobibenzopyran derivatives, which are related to piperidones, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. nih.gov

The synthesis of bicyclic piperidinones via intramolecular cycloaddition represents another approach to modify the ring system, creating more complex and rigid structures that can have distinct biological effects. mdpi.com The following table provides examples of how N-substitution and ring modifications have influenced the activity of piperidinone-related compounds.

| Modification | Example Compound/Series | Impact on Activity Profile |

| N-Substitution | ||

| N-Aroyl | 3,5-bis(arylidene)-4-piperidones | Enhanced cytotoxic potency nih.gov |

| N-Methyl | Diarylidene-N-methyl-4-piperidones | Key for antioxidant and anti-inflammatory activity nih.gov |

| N-Methyl | 4-(2-aminoethyl)-2-phenylpiperidine derivatives | Modulated σ1 receptor affinity and selectivity nih.gov |

| Ring System Modification | ||

| Spiro Formation | Spirobibenzopyrans | Possess antioxidant and anti-inflammatory properties nih.gov |

| Bicyclic Formation | Bicyclic piperidinones | Creates complex, rigid structures with potentially unique biological activities mdpi.com |

Chirality and Stereochemical Effects on Biological Interactions

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For 5-hydroxy-3-methyl-2-piperidinone and its derivatives, chirality—the property of a molecule being non-superimposable on its mirror image—plays a significant role in how they interact with their biological targets, which are themselves chiral.

The presence of chiral centers in the piperidine ring, such as at the C3 and C5 positions in this compound, leads to the existence of multiple stereoisomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit vastly different biological activities. For example, in the synthesis of donepezil (B133215) analogs, which feature a piperidine moiety, the stereochemistry of substituents at positions 2 and 4 of the piperidine ring significantly influenced the inhibitory activity against acetylcholinesterase. acs.org Specifically, syn-substituted compounds were found to be approximately 24 times more active than their anti-substituted counterparts, highlighting the profound impact of relative stereochemistry. acs.org

The synthesis of chiral piperidinone derivatives often requires asymmetric synthesis methods to obtain enantiomerically pure or enriched compounds. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been reported, where the stereochemical outcome of the alkylation process was dependent on the reaction conditions. researchgate.net The absolute configuration of the resulting diastereoisomers was confirmed by single-crystal X-ray analysis, a crucial technique for unambiguously determining the three-dimensional structure of chiral molecules. researchgate.net

The following table summarizes key findings on the effects of chirality and stereochemistry in piperidinone derivatives.

| Compound/Series | Chiral Feature | Impact on Biological Interaction |

| Donepezil Analogs | Substituents at C2 and C4 of the piperidine ring | syn-isomers were ~24 times more active than anti-isomers as acetylcholinesterase inhibitors acs.org |

| cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide | Multiple stereoisomers | Each of the four stereoisomers exhibited distinct biological activities nih.gov |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Diastereomers | The ratio of diastereomers formed was influenced by the synthetic method, specifically the use of a protecting group on a hydroxyl function researchgate.net |

These examples clearly demonstrate that a thorough understanding of the stereochemical requirements for biological activity is essential for the rational design of potent and selective piperidinone-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and other predictive modeling techniques are powerful computational tools used to understand and predict the biological activity of chemical compounds based on their molecular structures. For piperidinone derivatives, these methods have been instrumental in identifying key structural features that govern their efficacy and in guiding the design of new, more potent analogs.

QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. For instance, a comparative QSAR investigation was performed on a series of 3,5-bis(arylidene)-4-piperidones to develop predictive models for their cytotoxic activity. nih.govnih.gov This study found that molecular density, topological indices (like X2A), and geometrical indices were the most important factors in determining cytotoxic properties. nih.govnih.gov The models were developed using methods such as multilinear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), with the GA-PLS method generally providing more accurate predictions. nih.gov

The predictive power of these models is rigorously tested through internal and external validation. For the 3,5-bis(arylidene)-4-piperidones, the best QSAR models demonstrated good predictive ability, with R²pred values (a measure of predictive accuracy for an external test set) ranging from 0.80 to 0.94. nih.govnih.gov

More recent approaches to predictive modeling for piperidine derivatives have utilized Monte Carlo techniques to develop models for cardiotoxicity. mdpi.com These models use hybrid optimal descriptors correlated with the biological endpoint (in this case, pIC50 for hERG inhibition) and have shown excellent predictive potential, with determination coefficients for the external validation set in the range of 0.90–0.94. mdpi.com The application of a "correlation intensity index" was found to further improve the predictive power of these models. mdpi.com

The following table summarizes the key aspects of QSAR and predictive modeling studies on piperidinone derivatives.

| Compound Series | Modeling Technique | Key Descriptors | Predictive Accuracy (R²pred) |

| 3,5-bis(arylidene)-4-piperidones | GA-PLS, MLR | Molecular density, topological indices (X2A), geometrical indices | 0.80 - 0.94 nih.govnih.gov |

| Piperidine Derivatives (Cardiotoxicity) | Monte Carlo with Correlation Intensity Index | Hybrid optimal descriptors | 0.90 - 0.94 mdpi.com |

| 4-Phenylpiperidine Derivatives (μ opioid agonists) | Neural Network with PLS | Four selected molecular descriptors | Validated with an external testing set sigmaaldrich.com |

These predictive models not only help in understanding the SAR of existing compounds but also serve as a valuable tool for the virtual screening and rational design of novel piperidinone-based molecules with improved biological activity and desired properties.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization Methodologies (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. While specific experimental data for 5-hydroxy-3-methyl-2-piperidinone is not extensively available in the public domain, the characteristic spectral features can be inferred from data on closely related substituted piperidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidinone ring, the methyl group, and the hydroxyl group. The chemical shifts and coupling constants of the ring protons would be indicative of their relative positions and stereochemistry. For instance, studies on substituted piperazine-2,5-diones have shown that simple NMR analyses can distinguish between cis and trans isomers. chemrxiv.org The rate of rotation of substituents, such as an N-Boc group in 2-arylpiperidines, can also be studied using variable temperature (VT) NMR spectroscopy. nih.gov

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl group (C=O) of the lactam, the carbon bearing the hydroxyl group (C-OH), the carbon with the methyl substituent, and the other methylene (B1212753) carbons in the ring. In studies of 2,6-diarylpiperidin-4-one O-benzyloximes, the ¹³C chemical shift magnitudes were found to follow a predictable order related to their position in the piperidone ring. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, the C-H stretching of the alkyl and methyl groups, and a strong absorption for the C=O (amide) stretching of the lactam ring. For comparison, the FTIR spectrum of a related piperidinium (B107235) ionic liquid showed characteristic bands for N⁺H₂, aliphatic C-H, and C=O groups. mdpi.com

UV-Vis Spectroscopy is used to study electronic transitions within a molecule. Saturated lactams like this compound are generally expected to have weak absorptions in the UV region corresponding to n→π* transitions of the carbonyl group. Studies on other compounds, such as o-hydroxylated Schiff bases, have demonstrated the use of UV-Vis spectroscopy in analyzing their electronic structure. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the hydroxyl group, the methyl group, and cleavage of the piperidinone ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. For example, mass spectra of various hydrazone complexes have been used to confirm their proposed structures based on observed fragmentation patterns. saudijournals.com Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing piperidine (B6355638) alkaloids and other derivatives. nih.govmdpi.com

Table 1: Predicted and Analogous Spectroscopic Data for Piperidinone Derivatives

| Technique | Compound | Observed/Predicted Data | Reference |

|---|---|---|---|

| ¹H NMR | [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | δ (ppm): 1.52 (9H, s, 3xCH₃), 2.36 (3H, s, CH₃), 4.50 (2H, d, CH₂), 5.31 (1H, t, OH), 6.31 (1H, s, NH), 7.45–8.33 (5H, m, aromatic) | mdpi.com |

| ¹³C NMR | Substituted piperazine-2,5-dione derivative | Distinct signals for carbonyl, alpha-carbons, and substituent carbons, used to identify cis/trans isomers. | chemrxiv.org |

| IR | Piperidinium ionic liquid | ν (cm⁻¹): 3430, 2508, 2410 (N⁺H₂), 2948, 2755 (C-H, aliphatic), 1728 (C=O) | mdpi.com |

| Mass Spectrometry (ESI-MS) | [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | m/z [M+H]⁺ 323.1189 | mdpi.com |

| Mass Spectrometry (Predicted) | 5-(hydroxymethyl)piperidin-2-one | Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. For [M+H]⁺, m/z 130.08626, Predicted CCS 126.7. | uni.lu |

Crystallographic Studies and Intermolecular Interactions

The piperidine ring in such compounds typically adopts a chair conformation to minimize steric strain. The substituents—the hydroxyl and methyl groups—can be in either axial or equatorial positions. The preferred conformation would be the one that minimizes unfavorable steric interactions. For instance, in the crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, two conformers were observed, one with the ester group in an equatorial position and the other with it in an axial position. nih.gov The study of the crystal structure of methyl prop-2-ynoate and its protonated species also highlights the detailed conformational information that can be obtained. nih.gov

Intermolecular interactions, particularly hydrogen bonding, are expected to play a significant role in the crystal packing of this compound. The hydroxyl group and the N-H group of the lactam can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions would link molecules together, forming a stable crystal lattice. The analysis of the crystal structure of two newly synthesized piperidinium ionic liquids revealed various intermolecular interactions that stabilize the crystal packing. mdpi.com

Table 2: Crystallographic Data for Related Piperidine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Diphenylcarbamyl-N-methylpiperidine methobromide | Not specified | Not specified | Contains both equatorial and axial conformers of the ester group. | nih.gov |

| Methyl prop-2-ynoate | Monoclinic | P2₁/n | Detailed bond lengths and angles determined. | nih.gov |

| Syndiotactic 3,4-poly(2-methyl-1,3-butadiene) | Not specified | Not specified | Crystal structure determined by molecular mechanics and X-ray diffraction. | unina.it |

Chromatographic and Separatory Techniques for Research Applications

Chromatographic techniques are essential for the purification, separation, and analysis of this compound, especially when dealing with stereoisomers or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column, would be suitable for the analysis of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives like formic acid or trifluoroacetic acid to improve peak shape. A validated RP-HPLC method has been developed for the determination of a piperidone analogue of curcumin, demonstrating the utility of this technique for related structures. nih.govresearchgate.net This method was validated for linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound might require derivatization (e.g., silylation) to increase its volatility and thermal stability, GC can be a powerful tool for its analysis. GC coupled with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities. GC-MS has been used for the investigation of minor constituents in Piper guineense, which include piperidine alkaloids. nih.gov Methods for the GC analysis of piperidine as a residual solvent in active pharmaceutical ingredients (APIs) have also been developed, sometimes involving headspace analysis. google.comchromforum.org

Table 3: Chromatographic Methods for Piperidine and its Derivatives

| Technique | Analyte | Column | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Piperidone analogue of curcumin | C18 | UV | Developed and validated a simple, accurate, and rapid isocratic method with a run time of 7 minutes. | nih.govresearchgate.net |

| GC-MS | Constituents of Piper guineense stem | Not specified | MS | Identified thirty-nine new constituents, including piperidyl amide alkaloids. | nih.gov |

| GC-HS | Piperidine in glatiramer acetate (B1210297) | Agilent DB-5 | Not specified | Method developed for measuring piperidine impurity content. | google.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For piperidone derivatives, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

One of the key aspects of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and polarizability of a molecule. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. nih.gov

For instance, in a study of 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, DFT calculations were used to determine the HOMO-LUMO energy gap, which is crucial for understanding the charge transfer within the molecule. researchgate.net Similarly, for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the HOMO-LUMO energies were calculated to describe the charge transfer that occurs within the molecule. nih.gov These studies serve as a blueprint for how the electronic properties of 5-hydroxy-3-methyl-2-piperidinone could be theoretically assessed.

Table 1: Representative Frontier Molecular Orbital Energies of a Piperidone Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data presented in this table is illustrative and based on computational studies of analogous piperidone compounds. The actual values for this compound would require specific calculations.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level. The binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of this interaction.

For piperidone derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for various biological targets. For example, derivatives of piperidone have been docked against proteins implicated in Alzheimer's disease to predict their inhibitory effects. researchgate.net In another study, a novel piperidine (B6355638) derivative was docked against the main protease of SARS-CoV-2 to evaluate its potential as an antiviral agent. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

A hypothetical molecular docking study of this compound against a relevant protein target would involve preparing the 3D structures of both the ligand and the protein, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting binding poses and energies. The predicted binding affinity would provide a quantitative measure of the potential biological activity of the compound.

Table 2: Illustrative Molecular Docking Results for a Piperidone Derivative Against a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR23, LYS56, ASP102 |

| Types of Interactions | Hydrogen Bond, Hydrophobic |

Note: This table provides a hypothetical representation of molecular docking results. The actual binding affinity and interactions for this compound would depend on the specific protein target and the computational methodology used.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a six-membered ring, conformational analysis is crucial for understanding its shape and how it might interact with a biological target. The piperidine ring in related compounds typically adopts a chair conformation. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape, study the stability of ligand-protein complexes, and calculate thermodynamic properties. In the context of piperidone derivatives, MD simulations have been used to understand the stability of the interaction between the compound and its target protein under dynamic conditions. nih.gov

For this compound, a conformational search could be performed to identify the low-energy conformers. Subsequently, an MD simulation of the compound, either in a solvent or bound to a protein, would reveal its dynamic behavior and the stability of its interactions.

Future Research Directions and Potential Academic Applications

Development of Novel Chemical Probes for Biological Pathways

The search for novel chemical probes to interrogate complex biological systems is a critical endeavor in modern chemical biology. scispace.combohrium.com Small molecules that can selectively modulate the function of specific proteins are invaluable tools for validating new drug targets and unraveling cellular mechanisms. scispace.com Compounds with under-represented structural motifs are particularly sought after, as they may interact with novel targets or existing targets in new ways. scispace.combohrium.com

The 3-hydroxy-2-piperidinone framework, a key feature of 5-hydroxy-3-methyl-2-piperidinone, is present in various natural products, suggesting its evolutionary selection for biological interaction. nih.gov This makes the scaffold an attractive starting point for the development of chemical probes. Future research could focus on creating libraries of derivatives based on this core structure. By systematically modifying the substituents, researchers could generate probes to explore a range of biological processes. For instance, members of the cyanopeptolins, which are cyclic depsipeptides containing the unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit, are known to be potent protease inhibitors. acs.org This suggests that probes derived from this compound could be tailored to target specific proteases or other enzyme families, enabling a deeper understanding of their roles in health and disease.

Application as Precursors and Scaffolds in Complex Organic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceutical research and natural products. acs.org As such, the development of efficient synthetic routes to create diverse and complex piperidine-based molecules is of paramount importance. ajchem-a.comnih.gov The this compound structure is a versatile building block that can serve as both a precursor and a scaffold in the synthesis of more complex molecules.

Recent advances have demonstrated innovative ways to utilize related structures. For example, a palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones has been developed to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov This strategy allows for modular and stereocontrolled synthesis, effectively merging the privileged α-hydroxy-δ-valerolactam and piperidine-3-carboxamide scaffolds into a single motif. nih.gov Such methodologies could be adapted for this compound, enabling rapid diversification and the creation of compound libraries for screening.

Furthermore, piperidone scaffolds are instrumental in synthesizing analogues of established drugs. Chiral 2-substituted 4-piperidones have been successfully used as templates to access novel analogues of Donepezil (B133215), a drug used in the treatment of Alzheimer's disease. acs.org This highlights the potential of using the this compound core to generate new derivatives of known bioactive compounds, potentially leading to improved efficacy or novel pharmacological profiles. Multi-component reactions (MCRs) also offer a powerful strategy for the efficient construction of structurally diverse polysubstituted piperidine derivatives from simple starting materials. researchgate.netresearchgate.net

Table 1: Synthetic Applications of Piperidone Scaffolds This table is interactive. You can sort the data by clicking on the column headers.

| Scaffold Type | Synthetic Strategy | Application / Product | Reference(s) |

|---|---|---|---|

| 2-Substituted 4-Piperidones | Aza-Michael Synthesis | Building blocks for Donepezil analogues | acs.org |

| Bridged δ-Lactam-γ-Lactones | Catalytic Deconstructive Aminolysis | Highly decorated 3-hydroxy-2-piperidinone carboxamides | nih.gov |

| Various | Multi-Component Reactions (MCRs) | Structurally and stereochemically diverse polysubstituted piperidines | researchgate.netresearchgate.net |

| Piperidines | General Review | Synthesis of substituted piperidines, spiropiperidines, and condensed piperidines | nih.gov |

| N-Substituted Piperidones | Base-Catalyzed Arylsulfonation | Anti-inflammatory and antiproliferative agents | nih.gov |

Exploration of Unconventional Biological Activities and Target Identification

While the piperidone core is well-established, exploring the specific biological activities of the this compound substitution pattern could uncover novel therapeutic potential. Derivatives of the piperidone scaffold have demonstrated a remarkable diversity of biological effects.

Recent studies have shown that novel piperidone compounds can induce tumor-selective cytotoxicity in leukemia cells, acting as proteasome inhibitors and activating the intrinsic pathway of apoptosis. nih.gov Other hydroxyl-substituted piperidone derivatives have also shown promise as anticancer agents by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov Beyond cancer, 2-piperidone (B129406) derivatives have been designed to inhibit the aggregation of β-amyloid (Aβ) and suppress neuroinflammation, positioning them as potential agents for treating Alzheimer's disease. nih.gov

Furthermore, structural analogues such as 3,4,5-trihydroxypiperidines exhibit a wide range of activities, including glycosidase inhibition and immunosuppressant and antibacterial effects, indicating that the core structure is amenable to targeting various biological systems. nih.gov The 3-amino-6-hydroxy-2-piperidone unit found in certain natural products is a potent inhibitor of proteases like chymotrypsin (B1334515) and human neutrophil elastase. acs.org This body of evidence strongly suggests that this compound and its derivatives warrant investigation against a broad panel of biological targets to identify unconventional activities.

Table 2: Investigated Biological Activities of Piperidone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Novel Piperidones (P3, P4, P5) | Anticancer (Leukemia) | Proteasome inhibition, induction of apoptosis | nih.gov |

| 3,5-Bis(arylidene)-4-piperidones | Anticancer (Hepatoma) | Apoptosis induction via Bax/Bcl-2 modulation | nih.gov |

| 2-Piperidone Derivatives | Anti-Alzheimer's Disease | Inhibition of Aβ aggregation, anti-inflammatory | nih.gov |

| 3,4,5-Trihydroxypiperidines | Various | Glycosidase inhibition, immunosuppressant, antibacterial | nih.gov |

| 3-Amino-6-hydroxy-2-piperidone | Enzyme Inhibition | Potent inhibition of chymotrypsin and neutrophil elastase | acs.org |

| N-Aryl-3,5-bis(ylidene)-4-piperidones | Anti-inflammatory | Inhibition of IL-6 and TNF-α production | nih.gov |

Translational Research Opportunities in Preclinical Drug Discovery (excluding clinical trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application in medicine. The this compound scaffold presents several opportunities for preclinical drug discovery. The diverse biological activities associated with piperidone derivatives, particularly in oncology and neurodegeneration, provide a strong rationale for initiating drug discovery programs. nih.govnih.govnih.gov

A key step in preclinical research is the optimization of a lead compound's pharmacological properties. Research has shown that piperidone derivatives can suppress tumor growth in animal (xenograft) models without causing significant toxicity, a critical finding for advancing a compound toward clinical consideration. nih.gov The modular nature of the syntheses for these scaffolds allows for systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties like metabolic stability. nih.gov For instance, the strategic introduction of fluorine atoms into the scaffold can enhance metabolic stability and dissolution, properties that are crucial for a successful drug candidate. nih.gov

The journey from a hit compound identified in a screen to a preclinical candidate involves extensive structure-activity relationship (SAR) studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo efficacy studies. The versatility of the this compound core makes it an excellent candidate for such a program, with the potential to yield novel therapeutics for a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. youtube.comnih.gov These computational tools can be powerfully integrated into research programs centered on the this compound scaffold.

In parallel, predictive ML models can be developed to forecast the biological activity, binding affinity, selectivity, and ADME-Tox properties of these newly designed compounds. mdpi.com This allows researchers to screen thousands of virtual compounds and prioritize a smaller, more promising set for actual synthesis and laboratory testing, saving significant time and resources. youtube.com By combining the synthetic versatility of the this compound scaffold with the predictive and generative power of AI, researchers can create a highly efficient pipeline for discovering and developing next-generation therapeutics. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 5-hydroxy-3-methyl-2-piperidinone in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclization or acylation reactions. For example, acylation of substituted piperidine precursors with ketones or esters under controlled conditions can yield the target compound. A common approach includes reacting 3-methylpiperidine derivatives with hydroxylating agents (e.g., hydroxylamine derivatives) in anhydrous solvents like tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of byproducts. Confirmatory techniques like TLC and NMR should validate intermediate steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen/carbon environments and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare observed values with literature data (e.g., expected range: 120–125°C based on analogous piperidinones) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm, carbonyl at ~1680 cm) .

Q. What safety protocols should be followed when handling this compound in experimental procedures?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent dispersion .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. IC values are determined via dose-response curves.

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify ligand-receptor interactions .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

Q. How can researchers resolve contradictions in spectroscopic data obtained for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to resolve NMR ambiguities) .

- Isotopic Labeling : C or N-labeled analogs clarify signal assignments.

- Computational Modeling : Density Functional Theory (DFT) simulations predict spectral profiles for comparison .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13). Monitor via HPLC for decomposition products (e.g., lactam ring opening at pH < 3) .

- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition onset (~200°C for similar piperidinones) .

- Light Sensitivity : UV-vis spectroscopy assesses photodegradation under ICH Q1B guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.